2,2-dicyclopentylethan-1-amine hydrochloride
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Overview
Description
2,2-Dicyclopentylethan-1-amine hydrochloride: is an organic compound with the molecular formula C14H25N·HCl. It is a derivative of ethanamine, where the ethane backbone is substituted with two cyclopentyl groups. This compound is typically found as a crystalline solid and is used in various chemical and pharmaceutical applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Cyclopentylation of Ethanamine: The synthesis of 2,2-dicyclopentylethan-1-amine hydrochloride typically begins with the cyclopentylation of ethanamine. This involves the reaction of ethanamine with cyclopentyl halides under basic conditions to form the intermediate 2,2-dicyclopentylethan-1-amine.
Hydrochloride Formation: The free base form of 2,2-dicyclopentylethan-1-amine is then treated with hydrochloric acid to yield the hydrochloride salt. This step is crucial for enhancing the compound’s stability and solubility.
Industrial Production Methods: In an industrial setting, the synthesis of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the cyclopentylation and subsequent hydrochloride formation.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: 2,2-Dicyclopentylethan-1-amine hydrochloride can undergo nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized to form corresponding amides or reduced to form secondary amines.
Acid-Base Reactions: As a hydrochloride salt, it can participate in acid-base reactions, where the hydrochloride can be neutralized to regenerate the free amine.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include alkyl halides and acyl chlorides, typically under basic conditions.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products:
Substitution: Depending on the nucleophile, products can range from substituted amines to amides.
Oxidation: Amides and nitriles.
Reduction: Secondary amines.
Scientific Research Applications
Chemistry:
Catalysis: Used as a ligand in catalytic reactions due to its steric properties.
Synthesis: Intermediate in the synthesis of more complex organic molecules.
Biology and Medicine:
Pharmaceuticals: Potential use in the development of drugs targeting neurological pathways due to its amine functionality.
Biochemical Research: Used in the study of amine transport and metabolism in biological systems.
Industry:
Material Science: Utilized in the synthesis of polymers and resins.
Agrochemicals: Intermediate in the production of pesticides and herbicides.
Mechanism of Action
The mechanism by which 2,2-dicyclopentylethan-1-amine hydrochloride exerts its effects is primarily through its interaction with biological amine receptors and enzymes. The compound can act as a substrate or inhibitor for various enzymes involved in amine metabolism. Its unique structure allows it to fit into specific binding sites, influencing the activity of these enzymes and altering biochemical pathways.
Comparison with Similar Compounds
- 2,2-Dicyclopropylethan-1-amine hydrochloride
- 2,2-Dicyclohexylethan-1-amine hydrochloride
- 2,2-Dicyclopentylpropan-1-amine hydrochloride
Comparison:
- Structural Differences: The primary difference lies in the size and shape of the cycloalkyl groups attached to the ethanamine backbone. These variations can significantly affect the compound’s reactivity and interaction with biological targets.
- Reactivity: 2,2-Dicyclopentylethan-1-amine hydrochloride is more sterically hindered compared to its cyclopropyl and cyclohexyl analogs, which can influence its reactivity in substitution and catalytic reactions.
- Applications: While all these compounds can be used in similar applications, the specific choice depends on the desired steric and electronic properties for a given application.
Properties
CAS No. |
2375268-63-4 |
---|---|
Molecular Formula |
C12H24ClN |
Molecular Weight |
217.8 |
Purity |
95 |
Origin of Product |
United States |
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